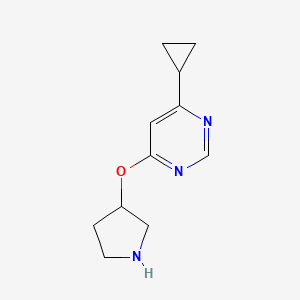

4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine

Description

4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine (CAS: 2155538-48-8) is a pyrimidine derivative featuring a cyclopropyl group at the 4-position and a pyrrolidin-3-yloxy substituent at the 6-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key scaffolds in medicinal chemistry due to their structural versatility and ability to interact with biological targets.

Properties

IUPAC Name |

4-cyclopropyl-6-pyrrolidin-3-yloxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-2-8(1)10-5-11(14-7-13-10)15-9-3-4-12-6-9/h5,7-9,12H,1-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFPSFGKNRSYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OC3CCNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through various methods, such as the Biginelli reaction or the condensation of appropriate amidines with β-dicarbonyl compounds.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Attachment of the Pyrrolidin-3-yloxy Moiety: The pyrrolidin-3-yloxy group can be attached through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a halogenated pyrimidine intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenated pyrimidine intermediates, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways .

Comparison with Similar Compounds

Pyrrolidin-3-yloxy vs. Piperidin-4-ylmethoxy (BK80466)

- Pyrrolidin-3-yloxy : The smaller pyrrolidine ring (5-membered) offers conformational flexibility and hydrogen-bonding via its secondary amine. This may improve solubility compared to bulkier substituents.

- Piperidin-4-ylmethoxy (BK80466): The 6-membered piperidine ring, coupled with a fluoropyridine carbonyl group, introduces steric bulk and an amide linkage.

Pyrrolidin-3-yloxy vs. Trifluoromethyl

- Trifluoromethyl () : The CF3 group is strongly electron-withdrawing, which may stabilize the pyrimidine ring against oxidation. However, it reduces solubility and introduces metabolic resistance due to fluorine’s inertness. The hydrazine group at position 2 could enable chelation or Schiff base formation, useful in metal-binding therapies .

Pyrrolidin-3-yloxy vs. Chloro/Hydroxyl (6-Chloro-4-hydroxypyrimidine)

- Chloro/Hydroxyl : The chloro group is electrophilic, making the compound reactive in nucleophilic substitution reactions. The hydroxyl group increases polarity, enhancing aqueous solubility but reducing membrane permeability. These properties make it suitable as a synthetic intermediate rather than a drug candidate .

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : Fluorinated analogs (e.g., BK80466, trifluoromethyl derivatives) exhibit higher logP values, favoring membrane permeability but risking solubility issues. The pyrrolidin-3-yloxy group balances moderate lipophilicity with hydrogen-bonding capacity.

- Metabolic Stability : Cyclopropyl groups resist oxidative metabolism, while pyrrolidine rings may undergo N-oxidation. Fluorinated substituents (e.g., CF3) further enhance stability .

Research and Development Trends

- Target Compound: Limited public data suggest exploration in kinase inhibition due to pyrimidine’s affinity for ATP-binding pockets. The pyrrolidine oxygen may mimic water-mediated hydrogen bonds in active sites.

Biological Activity

4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various disease processes. It may function as an inhibitor of certain kinases or proteases, thereby disrupting cellular signaling pathways that are crucial for disease progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. The following table summarizes key findings regarding the SAR of compounds related to this compound:

| Compound | Substituents | Biological Activity | IC50 (nM) |

|---|---|---|---|

| Compound 1 | Cyclopropylmethylamide, (S)-3-phenylpiperidine | NAPE-PLD inhibitor | 72 |

| Compound 2 | Various R3 substituents | Potent NAPE-PLD inhibitor | Not specified |

| Compound 3 | Pyrrolidine derivatives | Anti-inflammatory activity | Varies |

The combination of cyclopropylmethylamide with (S)-3-hydroxypyrrolidine resulted in a significant increase in potency, indicating that specific substitutions can enhance the compound's efficacy .

Case Studies and Research Findings

- NAPE-PLD Inhibition : A study highlighted the effectiveness of a related pyrimidine derivative as a potent and selective NAPE-PLD inhibitor, which plays a critical role in the biosynthesis of bioactive lipid mediators. The compound demonstrated a notable reduction in N-acylethanolamines in vivo, suggesting potential applications in modulating emotional behavior .

- Anti-inflammatory Activity : Research has shown that pyrimidine derivatives, including those similar to this compound, exhibit anti-inflammatory properties by inhibiting COX enzymes. For instance, some compounds reported IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as therapeutic agents .

- Kinase Inhibition : The compound has been studied for its ability to inhibit FLT3 kinase, a target in certain cancers. Inhibition assays revealed that derivatives with specific structural features exhibited potent activity against FLT3, with IC50 values indicating strong selectivity over other kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.